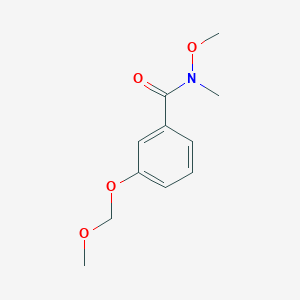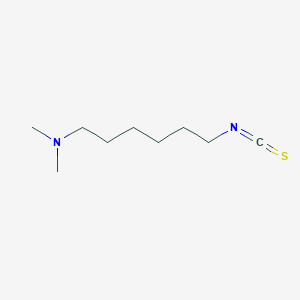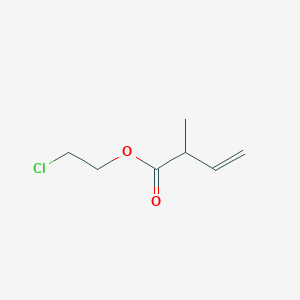
2-chloroethyl 2-methylbut-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl 2-methylbut-3-enoate is an organic compound with a unique structure that combines the properties of both an ester and an unsaturated carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-methylbut-3-enoate typically involves the esterification of 2-Methyl-but-3-enoic acid with 2-chloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-chloroethyl 2-methylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-chloroethyl 2-methylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through esterification or substitution reactions.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-chloroethyl 2-methylbut-3-enoate involves its ability to undergo various chemical transformations The ester group can be hydrolyzed to release the carboxylic acid and alcohol, while the double bond can participate in addition reactions
相似化合物的比较
Similar Compounds
2-Methyl-but-3-enoic acid: The parent acid of the ester.
2-Chloroethyl acetate: Another ester with a similar structure but different reactivity.
3-Butenoic acid: A structural isomer with different chemical properties.
Uniqueness
2-chloroethyl 2-methylbut-3-enoate is unique due to the presence of both an unsaturated carboxylic acid and a chloroethyl ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
属性
分子式 |
C7H11ClO2 |
|---|---|
分子量 |
162.61 g/mol |
IUPAC 名称 |
2-chloroethyl 2-methylbut-3-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(2)7(9)10-5-4-8/h3,6H,1,4-5H2,2H3 |
InChI 键 |
WWUVIIPHKVNXNY-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C(=O)OCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

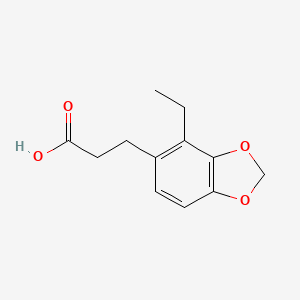
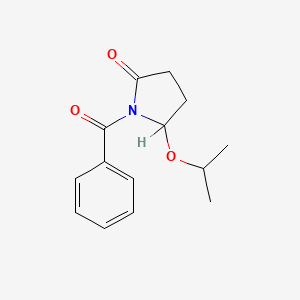
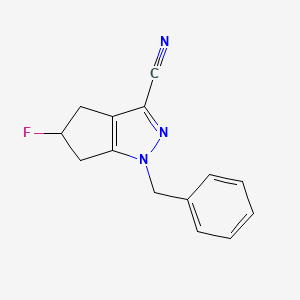
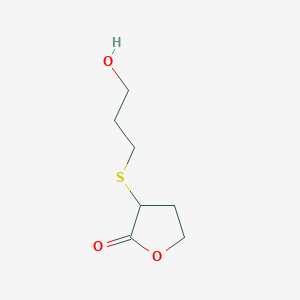



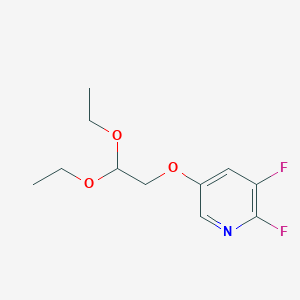
![1-Ethyl-4-oxo-6,8-difluoro-7-[4-(4-methoxyphenacyl)piperazino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8414082.png)
